molecular formula C13H13N3O2 B2480372 Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate CAS No. 503039-42-7

Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate

Cat. No.: B2480372
CAS No.: 503039-42-7
M. Wt: 243.266
InChI Key: DCGMAVMKRIYBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate” is a synthetic compound with potential applications in medical and scientific research. It is a type of small molecule that has been synthesized to mimic the structure of natural compounds found in living organisms. It is also an intermediate used in the synthesis of 4-Methyl-3- .


Synthesis Analysis

The synthesis of “this compound” involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The key intermediate in the synthesis is 5, which reacts with Benzyl 1,2,3-triazine-5-carboxylate (9) in a Diels–Alder reaction to form the correspondent compound 10 . This compound is then converted to the carboxylic acid intermediate 11 by reaction with hydrogen at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C18H16N4O2/c1-12-5-6-13 (17 (23)24-2)10-16 (12)22-18-20-9-7-15 (21-18)14-4-3-8-19-11-14/h3-11H,1-2H3, (H,20,21,22) and the InChI key: BECBKQYLJDEVDN-UHFFFAOYSA-N .


Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For instance, it is used as an intermediate in the synthesis of 4-Methyl-3- . The compound also participates in a Diels–Alder reaction with Benzyl 1,2,3-triazine-5-carboxylate (9) to form the correspondent compound 10 .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 320.35 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Safety and Hazards

“Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate” is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Future Directions

The potential applications of “Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate” in medical and scientific research are promising. Further studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of diseases such as chronic myelogenous leukemia .

Properties

IUPAC Name

methyl 4-[(pyrimidin-2-ylamino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-12(17)11-5-3-10(4-6-11)9-16-13-14-7-2-8-15-13/h2-8H,9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGMAVMKRIYBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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